1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride
Overview
Description
“1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen . Thiazoles are important in medicinal chemistry due to their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of thiazole derivatives involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, yielding 5-arylthiazoles . The 5-aryl-1,3-thiazole core can be further functionalized at the 2-position to yield a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles .
Molecular Structure Analysis
Thiazoles are planar and characterized by significant pi-electron delocalization, exhibiting some degree of aromaticity . The aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .
Chemical Reactions Analysis
Thiazoles undergo various chemical reactions. For instance, the electrolytic oxidation of thiazoles can destabilize certain thiazole derivatives but increase the stability of others .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and a specific gravity of 1.2 .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride”, focusing on its unique applications:
Anti-Diabetic Agents
Thiazole derivatives have been synthesized for use as anti-diabetic agents. A study detailed the synthesis of bi-heterocyclic compounds by combining nucleophilic thiazole derivatives with different acetamides electrophiles, which showed potential as valuable anti-diabetic agents .
Antimicrobial Potential
Compounds containing thiazole structures have demonstrated good antimicrobial potential. Research has shown that certain imidazole-containing compounds with thiazole components exhibit significant antimicrobial activity .
Antitumor and Cytotoxic Activity
Thiazoles have been used in the synthesis of compounds with antitumor and cytotoxic activity. One study reported the synthesis of thiazolyl arylidenehydrazides that showed potent effects on human tumor cell lines, including prostate cancer .
Antioxidant Properties
Thiazole derivatives have also been synthesized and screened for their in vitro antioxidant properties. Some synthesized compounds were found to exhibit potent antioxidant activity, which is valuable in various therapeutic applications .
Synthesis of Novel Bi-Heterocycles as Valuable Anti-Diabetic Agents Synthesis and therapeutic potential of imidazole containing compounds Thiazoles: having diverse biological activities Synthesis and Biological Evaluation of Thiazole Derivatives
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as starting materials for the synthesis of a wide range of heterocyclic analogues with promising therapeutic roles .
Mode of Action
Thiazole derivatives have been reported to interact with various targets, resulting in a range of biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole, a component of this compound, in water, alcohol, and ether may influence its bioavailability and pharmacokinetics.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole, a component of this compound, in various solvents may suggest that the compound’s action could be influenced by the solvent environment.
Safety and Hazards
Future Directions
The future directions for “1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, thiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal potential , suggesting potential future directions in the development of new antimicrobial agents.
properties
IUPAC Name |
1-[(2-amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.2ClH/c11-10-12-8(6-16-10)5-13-3-1-7(2-4-13)9(14)15;;/h6-7H,1-5H2,(H2,11,12)(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKAGLXIDLQNIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CSC(=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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